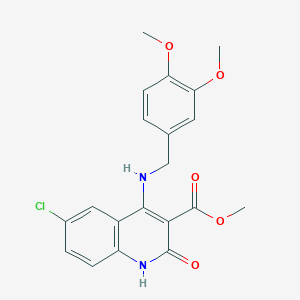

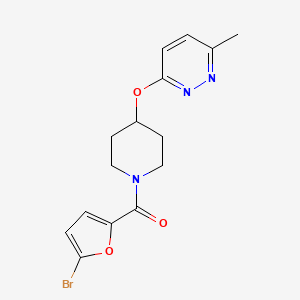

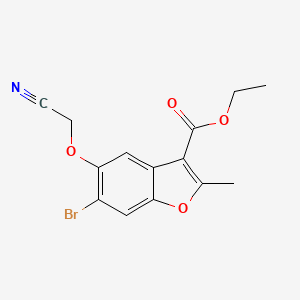

Methyl 6-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It belongs to the class of quinolones, which are bicyclic compounds containing a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

Quinolones display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . The exact structure of this compound would need to be determined through methods such as X-ray crystallography.Chemical Reactions Analysis

Quinolones can undergo a variety of chemical reactions, including dehydration and cyclization . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted.Applications De Recherche Scientifique

Chemical Synthesis and Protecting Groups

One area of research focuses on the development of new oxidatively removable carboxy protecting groups. For example, 2,6-Dimethoxybenzyl esters, structurally similar to the dimethoxybenzyl component of the requested compound, have been studied for their ease of oxidation to generate corresponding carboxylic acids under specific conditions (Kim & Misco, 1985). This research is fundamental for the synthesis of complex organic molecules, providing insights into the manipulation of functional groups for the development of pharmaceuticals and materials.

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds are crucial in medicinal chemistry. For instance, the preparation of 2-Benzopyrylium salts through acylation demonstrates the versatility of using carboxylic acid derivatives in synthesizing complex heterocycles, which could include quinoline derivatives similar to the compound (Kuznetsov, Pruchkin, & Dorofeenko, 1977). These methods contribute to the development of new molecules with potential applications in drug discovery and organic electronics.

Antioxidant Properties and Biological Activity

Research on compounds with similar structures, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), shows significant antioxidant properties. These studies highlight the potential of structurally related quinoline derivatives in serving as antioxidants, which could have implications in preventing oxidative stress-related diseases (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Synthesis and Cytotoxic Activity

Investigations into the synthesis and biological activity of isoquinoline derivatives, including studies on their cytotoxic activity against various cancer cell lines, are relevant to understanding the potential therapeutic applications of the compound . Research into 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives reveals their promising cytotoxic activity, offering insights into the design of novel anticancer agents (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-chloro-4-[(3,4-dimethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5/c1-26-15-7-4-11(8-16(15)27-2)10-22-18-13-9-12(21)5-6-14(13)23-19(24)17(18)20(25)28-3/h4-9H,10H2,1-3H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJXXJYEYSTMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

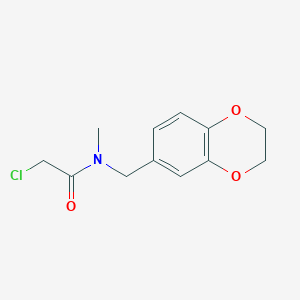

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one](/img/structure/B2561464.png)

![N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)